![molecular formula C23H30O4 B1681719 Nestoron CAS No. 7759-35-5](/img/structure/B1681719.png)
Nestoron
概述
描述
科学研究应用
Chemical Properties and Mechanism of Action
Nestoron is classified as a fourth-generation progestin and belongs to the 19-norprogesterone derivatives category. It has a chemical structure defined as 16-methylene-17α-acetoxy-19-norprogesterone with a molecular weight of approximately 370.48 g/mol. Notably, this compound exhibits high progestational activity without androgenic, estrogenic, or glucocorticoid effects, making it a "pure progestin" that binds almost exclusively to progesterone receptors.
Contraceptive Applications
This compound has been primarily researched for its effectiveness in hormonal contraception. Here are some key findings:
- Efficacy in Male Contraception : A study involving transdermal gels combining testosterone and this compound demonstrated significant suppression of sperm production in men. After 20 weeks of treatment, 89% of participants using an 8 mg dose had sperm concentrations below 1 million/ml . This suggests that this compound could serve as a viable option for male hormonal contraceptives.
- Female Contraceptive Methods : this compound is being developed for various delivery methods including subdermal implants and vaginal rings. These methods allow for sustained release and improved bioavailability, enhancing contraceptive efficacy.
Treatment of Endometriosis
This compound has shown promise in managing endometriosis symptoms. Clinical trials indicate that it effectively alleviates pain and other symptoms associated with this condition. The progestational effects help regulate hormonal fluctuations that exacerbate endometriosis .
Hormone Replacement Therapy
Research into this compound's role in hormone replacement therapy (HRT) is ongoing. Its non-androgenic properties make it an attractive candidate for HRT, particularly for women experiencing menopausal symptoms. Studies are exploring its potential to alleviate these symptoms while minimizing side effects commonly associated with traditional HRT.
Neuroprotective Properties
Recent studies have investigated this compound's neuroprotective effects, particularly in the context of demyelinating diseases:
- Myelin Formation : Research using organotypic cultures has shown that this compound promotes myelin formation and enhances the survival of oligodendrocyte progenitor cells. Animal models have demonstrated its ability to reduce neuroinflammation and improve functional recovery in conditions like experimental autoimmune encephalomyelitis (EAE).
Data Table: Summary of this compound's Applications
Case Study 1: Male Contraceptive Gel
A clinical trial conducted at The Lundquist Institute evaluated the efficacy of a gel combining testosterone and this compound applied daily to the skin. Over two years, researchers monitored sperm production suppression among male participants. Results indicated high efficacy with minimal adverse effects, supporting the potential for this method as a reliable male contraceptive option .
Case Study 2: Endometriosis Management
In a multicenter trial focusing on women with endometriosis, participants reported significant improvements in pain management when treated with this compound. The study highlighted its effectiveness compared to traditional treatments, marking it as a promising alternative for managing endometriosis symptoms .
作用机制
醋酸塞地孕酮通过选择性结合孕激素受体发挥作用,孕激素受体是属于核受体家族的转录因子 . 这种结合通过抑制黄体生成素峰值和使宫颈粘液增稠来防止精子穿透,从而抑制排卵 . 此外,它对糖皮质激素受体也具有一定的亲和力,但在其他激素受体上没有表现出显著的活性 .
类似化合物:
炔诺孕酮: 另一种用于避孕的合成孕激素。
醋酸甲羟孕酮: 用于避孕和激素替代疗法。
炔诺酮: 一种用于口服避孕药的合成孕激素。
比较: 醋酸塞地孕酮以其高孕激素活性以及缺乏雄激素、糖皮质激素或合成代谢作用而独树一帜 . 与炔诺孕酮和炔诺酮不同,它口服无效,必须通过非口服途径给药 . 它选择性结合孕激素受体,并在其他激素受体上的活性最小,这使其成为一种高度靶向且有效的孕激素 .
生化分析
Biochemical Properties
Nestoron displays greater potency than progesterone to transactivate the human progesterone receptor (PR) . This was confirmed by docking experiments where this compound adopts the same docking position within the PR ligand-binding domain (LBD) as progesterone . It forms additional stabilizing contacts between 17 α -acetoxy and 16-methylene groups and PR LBD, supporting its higher potency than progesterone .
Cellular Effects
This compound exerts potent progestational and antiestrogenic actions on the uterus and does not interact with estrogen or androgen receptors . It is suggested that the neuroprotective and myelin regenerative effects of this compound are mediated via PR binding and not via its interaction with the GABA A R .
Molecular Mechanism
This compound’s mechanism of action is primarily through its interaction with the progesterone receptor (PR). It has a higher affinity for the PR compared to progesterone . It does not bind significantly to the androgen receptor, estrogen receptor, or mineralocorticoid receptor .
Metabolic Pathways
This compound is metabolized to 3 α, 5 α -tetrahydronestorone (3 α, 5 α -THNES) in the brain . This metabolite exhibited only limited activity to enhance GABA A R-evoked responses .
准备方法
合成路线和反应条件: 醋酸塞地孕酮通过一系列化学反应从 19-去甲孕酮合成而来。 反应条件通常涉及在受控温度下使用强碱和乙酰化剂,以确保获得所需产物。
工业生产方法: 醋酸塞地孕酮的工业生产涉及使用与实验室合成类似的反应途径的大规模化学合成。 该工艺针对高产率和高纯度进行了优化,通常涉及多个纯化步骤,如重结晶和色谱法 .
化学反应分析
反应类型: 醋酸塞地孕酮经历了几种类型的化学反应,包括:
羟基化: 由细胞色素 P450 酶催化,特别是 CYP3A4.
还原: 涉及 5α-还原酶.
取代: 17-羟基的乙酰化.
常用试剂和条件:
羟基化: 需要细胞色素 P450 酶和分子氧。
还原: 利用 5α-还原酶和 NADPH 作为辅因子。
取代: 在碱的存在下涉及乙酸酐或乙酰氯。
相似化合物的比较
Levonorgestrel: Another synthetic progestin used in contraceptives.
Medroxyprogesterone acetate: Used in contraceptives and hormone replacement therapy.
Norethindrone: A synthetic progestin used in oral contraceptives.
Comparison: Segesterone acetate is unique in its high progestational activity and lack of androgenic, glucocorticoid, or anabolic effects . Unlike levonorgestrel and norethindrone, it is not orally active and must be administered via non-oral routes . Its selective binding to the progesterone receptor and minimal activity at other hormone receptors make it a highly targeted and effective progestin .
生物活性
Nestoron, also known as Segesterone acetate, is a synthetic progestin that exhibits significant biological activity primarily through its action as an agonist of the progesterone receptor (PR). This article delves into the compound's mechanism of action, pharmacokinetics, and various biological effects, supported by data tables and relevant case studies.
This compound binds selectively to the progesterone receptor, leading to a cascade of biological effects. Its high affinity for PR allows it to transactivate this receptor effectively, influencing gene expression related to reproductive processes. Unlike other progestins, this compound demonstrates negligible binding to androgen and estrogen receptors, minimizing potential side effects associated with these pathways.
Key Mechanisms:
- Agonist Activity : this compound acts as a high-affinity agonist for PR, which is crucial for its contraceptive efficacy .
- Selective Receptor Binding : It shows minimal interaction with androgen receptors and does not bind significantly to sex hormone-binding globulin (SHBG), instead binding to serum albumin .
Pharmacokinetics
The pharmacokinetic profile of this compound reveals important insights into its bioavailability and metabolism:
Parameter | Value |
---|---|
Oral Bioavailability | 10% |
Protein Binding | 95% (to albumin) |
Elimination Half-life | Vaginal ring: 4.5 hours; Parenteral: 24–72 hours; Oral: 1–2 hours |
This compound's oral bioavailability is limited due to extensive first-pass metabolism, which has led to the development of alternative delivery methods such as subdermal implants and vaginal rings for sustained release .
Biological Effects
This compound exhibits a range of biological effects beyond contraception, including neuroprotective properties. Research indicates that it promotes myelin formation and enhances oligodendrocyte progenitor cell recruitment in neural tissues.
Case Studies:
- Neuroprotective Studies : Organotypic cultures of cerebellar slices demonstrated that this compound enhances myelination and supports cell survival in neural environments .
- Metabolite Profiling : Studies on reduced metabolites like 3α, 5α-tetrahydronestorone (3α, 5α-THNES) indicated limited interaction with GABA receptors, suggesting that this compound's neuroprotective effects are primarily mediated through PR activation rather than GABAergic pathways .
Comparative Analysis with Other Progestins
A comparative analysis highlights the unique properties of this compound relative to other progestins:
Progestin | Affinity for PR | Androgenic Activity | Estrogenic Activity |
---|---|---|---|
This compound | High | None | None |
Levonorgestrel | Moderate | Moderate | Low |
Medroxyprogesterone | High | Moderate | Low |
This compound's lack of androgenic activity differentiates it from other commonly used progestins, making it a preferable option in contexts where minimizing side effects is critical .
Future Directions
Research continues into the potential applications of this compound beyond contraception. Its neuroprotective and myelin regenerative properties suggest possible therapeutic uses in neurodegenerative conditions. Ongoing studies aim to explore its efficacy in various formulations and delivery systems to enhance patient compliance and therapeutic outcomes.
属性
IUPAC Name |
(17-acetyl-13-methyl-16-methylidene-3-oxo-2,6,7,8,9,10,11,12,14,15-decahydro-1H-cyclopenta[a]phenanthren-17-yl) acetate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H30O4/c1-13-11-21-20-7-5-16-12-17(26)6-8-18(16)19(20)9-10-22(21,4)23(13,14(2)24)27-15(3)25/h12,18-21H,1,5-11H2,2-4H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CKFBRGLGTWAVLG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1(C(=C)CC2C1(CCC3C2CCC4=CC(=O)CCC34)C)OC(=O)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H30O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
7759-35-5 | |
Record name | [(8R,9S,10R,13S,14S,17R)-17-acetyl-13-methyl-16-methylidene-3-oxo-2,6,7,8,9,10,11,12,14,15-decahydro-1H-cyclopenta[a]phenanthren-17-yl] acetate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
A: Nestorone primarily exerts its effects by binding to and activating the progesterone receptor (PR). [, , , ] This activation triggers a cascade of downstream events, including modulation of gene expression, influencing various cellular processes like proliferation, differentiation, and myelination. [, , , , ]
A: Unlike some other progestins, Nestorone exhibits high selectivity for the progesterone receptor and demonstrates negligible binding to the androgen receptor. [, , ] This selectivity minimizes potential androgenic side effects often associated with other progestins. [, , ]
A: While progesterone can be metabolized to allopregnanolone, which interacts with GABA receptors, Nestorone's primary metabolite, 3α,5α-Tetrahydronestorone, exhibits limited activity at GABA receptors. [] This suggests that Nestorone's neuroprotective and myelin regenerative effects are primarily mediated through PR activation rather than GABA receptor modulation. []
A: Nestorone has the molecular formula C23H30O4 and a molecular weight of 370.48 g/mol. [, ]
A: While the provided research papers don't delve into detailed spectroscopic analysis, high-performance liquid chromatography (HPLC) with ultraviolet (UV) detection is a commonly employed method for Nestorone quantification. []
A: Yes, molecular docking simulations have provided insights into Nestorone's interactions with the progesterone receptor ligand-binding domain. [] These simulations reveal that Nestorone forms additional stabilizing contacts with the receptor compared to progesterone, explaining its higher potency. []
A: Research indicates that the 17α-acetoxy and 16-methylene groups of Nestorone contribute significantly to its potent binding to the progesterone receptor. [] Studies with a 13-ethyl Nestorone analog showed comparable potency, suggesting that modifications at this position can be tolerated. []
A: Nestorone is orally inactive due to rapid first-pass metabolism but demonstrates good stability when administered via parenteral routes. [, , ] This has led to its development as subdermal implants, vaginal rings, and transdermal gels for sustained release and improved bioavailability. [, , , , , ]
A: Nestorone exhibits rapid absorption after parenteral administration, reaching peak serum concentrations within hours. [, ] It undergoes extensive hepatic metabolism, resulting in inactive metabolites primarily excreted in the urine. [, ]
A: Nestorone's rapid absorption and sustained release from implants and other delivery systems achieve effective serum concentrations for suppressing ovulation. [, , , ] Its short half-life allows for rapid return to fertility upon discontinuation. [, , ]
A: Organotypic cultures of cerebellar slices and human neural stem cell cultures have been employed to investigate Nestorone's promyelinating and neuroprotective properties. [, , ] These studies have demonstrated its ability to promote myelin formation, enhance oligodendrocyte progenitor cell recruitment, and improve cell survival. [, , ]
A: Animal models of demyelination, including cuprizone-induced demyelination and experimental autoimmune encephalomyelitis (EAE), have been instrumental in demonstrating Nestorone's therapeutic potential. [, , , , ] These studies show that Nestorone promotes remyelination, reduces neuroinflammation, and improves functional recovery. [, , , , ]
A: Yes, numerous clinical trials have investigated Nestorone's safety and efficacy for contraception, endometriosis treatment, and hormone replacement therapy. [, , , , , , ] These trials have demonstrated its effectiveness in preventing pregnancy, managing endometriosis symptoms, and alleviating menopausal symptoms. [, , , , , , ]
A: Nestorone is delivered through various routes like subdermal implants, vaginal rings, and transdermal gels. [, , , , , ] These systems enable sustained drug release and improve bioavailability.
A: High-performance liquid chromatography (HPLC) coupled with UV detection is a widely employed technique for quantifying Nestorone in biological samples. []
A: Nestorone demonstrates good solubility in silicone elastomer, a material used in vaginal ring formulations. [] This property facilitates its sustained release from the matrix.
A: Yes, several other progestins, such as levonorgestrel, etonogestrel, and nomegestrol acetate, are used in contraceptive formulations. [, , , , , , ] The choice of progestin depends on factors like delivery route, desired duration of action, and individual patient characteristics. [, , , ]
A: Initially investigated for its contraceptive potential, Nestorone research has expanded to explore its applications in managing endometriosis, hormone replacement therapy, and neuroprotection. [, , , , , , , , , , , , , ] This highlights its versatility and evolving therapeutic potential beyond contraception.
A: Nestorone research bridges endocrinology, neurology, and pharmaceutical sciences. [, , , , , , , ] Its development as a contraceptive and its potential in treating neurological disorders showcase the interdisciplinary nature of its applications. [, , , , , , , , , , , , , ]
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。